1, 1, 6-Trimethyl-1, 2-dihydronaphthalene, also known as TDN compound or 1, 2-dihydro-1, 5, 8-trimethylnaphthalene, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1, 1, 6-Trimethyl-1, 2-dihydronaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 1, 6-Trimethyl-1, 2-dihydronaphthalene has been primarily detected in urine. Within the cell, 1, 1, 6-trimethyl-1, 2-dihydronaphthalene is primarily located in the membrane (predicted from logP). 1, 1, 6-Trimethyl-1, 2-dihydronaphthalene exists in all eukaryotes, ranging from yeast to humans. 1, 1, 6-Trimethyl-1, 2-dihydronaphthalene is a licorice tasting compound that can be found in alcoholic beverages and fruits. This makes 1, 1, 6-trimethyl-1, 2-dihydronaphthalene a potential biomarker for the consumption of these food products.
1,2-Dihydro-1,1,6-trimethylnaphthalene is a member of naphthalenes.
1,1,6-Trimethyl-1,2-dihydronaphthalene
CAS No.: 30364-38-6
Cat. No.: VC21106390
Molecular Formula: C13H16
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 30364-38-6 |
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Molecular Formula | C13H16 |
Molecular Weight | 172.27 g/mol |
IUPAC Name | 1,1,6-trimethyl-2H-naphthalene |
Standard InChI | InChI=1S/C13H16/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h4-7,9H,8H2,1-3H3 |
Standard InChI Key | RTUMCNDCAVLXEP-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)C(CC=C2)(C)C |
Canonical SMILES | CC1=CC2=C(C=C1)C(CC=C2)(C)C |
Chemical Structure and Classification
1,1,6-Trimethyl-1,2-dihydronaphthalene belongs to the class of organic compounds known as naphthalenes. Naphthalenes are characterized by a molecular structure consisting of two fused benzene rings . The specific molecular arrangement of 1,1,6-Trimethyl-1,2-dihydronaphthalene includes three methyl groups positioned at carbons 1, 1, and 6, along with a partially reduced second ring, making it a dihydronaphthalene derivative.
From a chemical taxonomy perspective, it is categorized as:
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Kingdom: Organic compounds
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Super Class: Benzenoids
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Class: Naphthalenes
The chemical structure features a characteristic aromatic system that contributes to its stability and distinctive olfactory properties. The three methyl groups and the partially reduced ring create a unique three-dimensional structure that allows for specific interactions with olfactory receptors, explaining its potent aroma characteristics even at low concentrations.
Physical and Chemical Properties
1,1,6-Trimethyl-1,2-dihydronaphthalene possesses distinct physical and chemical properties that influence its behavior in various media, including wine. The compound is characterized by the following properties:
From a structural chemistry perspective, the compound has 0 hydrogen bond donor counts, which affects its interaction with other molecules and its solubility properties . The topological polar surface area is reported as 0-2, indicating a highly non-polar molecule . This non-polarity explains its limited water solubility and affinity for the lipid phase, which has implications for its extraction and perception in wine.
Occurrence in Nature
1,1,6-Trimethyl-1,2-dihydronaphthalene has been identified in several natural sources, although it is most notably recognized for its presence in wines. The compound has been documented in:
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Aged Riesling wines, where it develops during the aging process
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The plant Cistus creticus, a Mediterranean shrub from the Cistaceae family
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Acca sellowiana (also known as feijoa or pineapple guava), a fruit-bearing shrub
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Saccharomyces cerevisiae, commonly known as brewer's yeast, suggesting its potential formation during fermentation processes
In wines, particularly Rieslings, the compound typically develops over time as the wine ages. This explains why the characteristic petrol notes are more pronounced in older Riesling wines and less evident in young ones. The presence of this compound in diverse biological sources indicates that its formation may occur through multiple biochemical pathways across different organisms.
Sensory Properties
Sensory Thresholds
The sensory perception of 1,1,6-Trimethyl-1,2-dihydronaphthalene has been extensively studied, particularly in the context of wine aroma. Research has established several important thresholds for this compound:
These thresholds demonstrate the compound's potent aromatic impact even at extremely low concentrations, a characteristic of many important wine aroma compounds. The substantial gap between detection/recognition thresholds and rejection thresholds illustrates why this compound can be both desirable and problematic in wines depending on its concentration.
Factors Affecting Perception
Several factors influence the perception of 1,1,6-Trimethyl-1,2-dihydronaphthalene in wines:
Sensory Impact in Wines
In wines, particularly Rieslings, 1,1,6-Trimethyl-1,2-dihydronaphthalene is generally considered to contribute to a desirable aroma when present at low concentrations . The distinctive petrol-like or kerosene note can add complexity and character to aged Rieslings, being prized by many wine connoisseurs.
Biological Interactions
Recent research has provided fascinating insights into how 1,1,6-Trimethyl-1,2-dihydronaphthalene interacts with human olfactory systems, specifically at the receptor level.
Olfactory Receptor Activation
Studies have identified that 1,1,6-Trimethyl-1,2-dihydronaphthalene exclusively activates the human olfactory receptor OR8H1 with an EC50 value (the concentration required to achieve 50% of the maximum response) of 32.02 ± 6.09 μmol/L . This finding represents an important advancement in understanding the specific biological mechanisms underlying the perception of this aroma compound.
A comparison of OR8H1 agonists reveals that 1,1,6-Trimethyl-1,2-dihydronaphthalene is the most potent activator of this receptor among tested compounds, as shown in the following table:
Compound | EC50 in μmol/L | Odor Quality | Odor Threshold in Water (μg/kg) |
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1,1,6-Trimethyl-1,2-dihydronaphthalene | 32.02 ± 6.09 | petrol-like | 1.1 |
Methyl eugenol | 113.95 ± 20.15 | grassy, harsh | 68-820 |
2-isopropyl-3-methoxypyrazine | 147.49 ± 8.64 | earthy, pea-like | 0.0039 |
(R)-(−)-carvone | 192.7 ± 9.52 | mint-like | 50 |
1-p-menthene-8-thiol | 205.76 ± 80.75 | grapefruit-like, sulfuric | 0.0001 |
1-methyl-4-(prop-1-en-2-yl)benzene | 336.30 ± 74.86 | terpene-like | 85 |
This data demonstrates that despite having a relatively higher odor threshold compared to some other compounds (such as 1-p-menthene-8-thiol), 1,1,6-Trimethyl-1,2-dihydronaphthalene shows stronger receptor activation, suggesting a unique importance in human olfactory perception .
Practical Applications and Significance
The understanding of 1,1,6-Trimethyl-1,2-dihydronaphthalene has several practical applications, particularly in viticulture, winemaking, and sensory science:
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Wine Quality Management: Knowledge of factors affecting 1,1,6-Trimethyl-1,2-dihydronaphthalene formation allows winemakers to adjust vineyard practices, harvesting decisions, and aging protocols to control its development in wines.
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Sensory Evaluation: The identified thresholds and factors affecting perception provide valuable tools for sensory scientists and wine judges to understand and evaluate Riesling wines more objectively.
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Serving Recommendations: Research suggesting enhanced perception at lower temperatures (around 11°C) offers practical guidance for optimal serving conditions for Riesling wines .
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Authentication and Aging Indicators: As a compound that develops during aging, 1,1,6-Trimethyl-1,2-dihydronaphthalene concentrations could potentially serve as markers for wine age verification and authenticity testing.
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Olfactory Research: The specific receptor activation patterns of 1,1,6-Trimethyl-1,2-dihydronaphthalene contribute to the broader understanding of human olfactory perception mechanisms.
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